
(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, also known as PPMP, is a small molecule inhibitor of glycosphingolipid synthesis. It has been extensively studied for its potential to treat various diseases, including cancer and infectious diseases.
Scientific Research Applications
Antimicrobial Activity
A significant application of related chemical structures involves their antimicrobial properties. For instance, a study by Kumar et al. (2012) on the synthesis and antimicrobial activity of certain derivatives showed that compounds with similar structural motifs exhibit considerable antimicrobial activity, comparable with standard drugs such as ciprofloxacin and fluconazole. Specifically, compounds containing a methoxy group demonstrated high antimicrobial effectiveness, suggesting that structural analogs of the compound may also possess such properties (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Optical Properties and Material Science
The exploration of chemical compounds for optical applications is another area of interest. Volpi et al. (2017) synthesized a series of derivatives with remarkable optical properties, including large Stokes' shift and tunable quantum yields. These findings highlight the potential of structurally related compounds in the development of luminescent materials and optical sensors (Volpi et al., 2017).
Synthetic Methodologies
Research also focuses on developing efficient synthetic methodologies for such compounds. Kaur and Kumar (2018) reported an economical one-pot synthesis approach for related pyrrole derivatives, emphasizing the method's efficacy and potential scalability for the synthesis of complex structures (Kaur & Kumar, 2018).
Bioisostere Development for Drug Design
In drug design, the identification of bioisosteres is crucial for enhancing pharmacological profiles. Nicolaou et al. (2004) synthesized a compound acting as a potent in vitro inhibitor for aldose reductase, an enzyme implicated in diabetic complications. This research underscores the importance of structural analogs in medicinal chemistry for developing new therapeutic agents (Nicolaou, Zika, & Demopoulos, 2004).
Organotin(IV) Complexes and Their Biological Screening
Singh, Singh, and Bhanuka (2016) explored the synthesis of organotin(IV) complexes derived from related chemical structures, showing significant antibacterial activities. This research highlights the potential of such compounds in the development of new antimicrobial agents (Singh, Singh, & Bhanuka, 2016).
properties
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(16-3-5-17(6-4-16)22-12-1-2-13-22)23-14-9-19(15-23)25-18-7-10-21-11-8-18/h1-8,10-13,19H,9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJKGZAYFQIKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2421025.png)
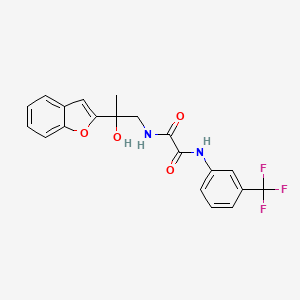
![2-[(3R,4S)-3-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2421028.png)
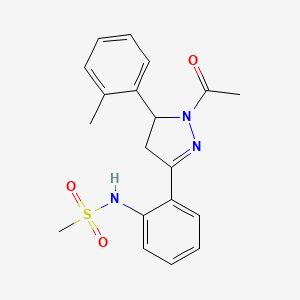
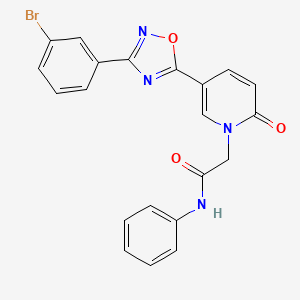
![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2421034.png)
![6-benzyl-3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2421036.png)
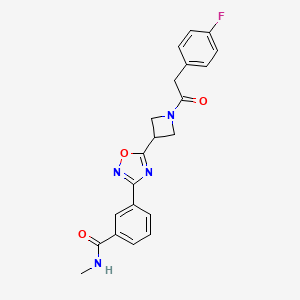

![N-[[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2421040.png)
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2421041.png)
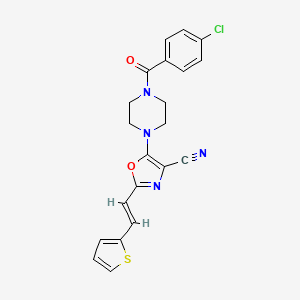
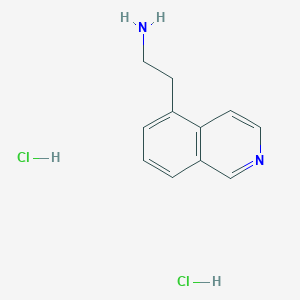
![4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2421048.png)